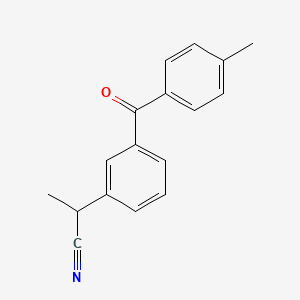

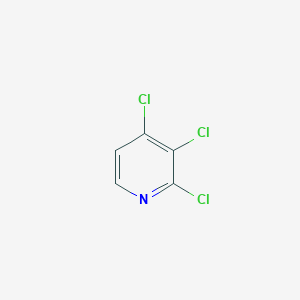

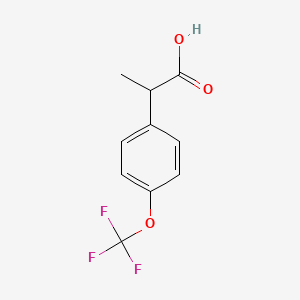

![molecular formula C10H20N2O3 B1368175 (2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid CAS No. 62653-78-5](/img/structure/B1368175.png)

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino acids are the building blocks of proteins and play key roles in a variety of biological processes. They contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids .

Synthesis Analysis

Amino acids can be synthesized in a variety of ways, including through the Strecker synthesis or through enzymatic processes in living organisms . The specific synthesis pathway for “(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid” is not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain . The specific structure of “(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid” would depend on the nature of its side chain.Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation (which occurs when amino acids link together to form proteins) and various metabolic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their side chains. For example, some amino acids are polar, while others are nonpolar. Some are acidic, while others are basic .科学的研究の応用

Renin Inhibition and Peptide Synthesis

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid has applications in the design of renin inhibitors. A study by Thaisrivongs et al. (1987) highlights the synthesis of a carboxylic acid used as an intermediate for renin inhibitory peptides. These peptides, containing a dipeptide isostere residue, are potent inhibitors of human plasma renin, suggesting their use in the development of renin inhibition therapies (Thaisrivongs et al., 1987).

Amino Acid Analogue Synthesis

This compound is also relevant in the synthesis of amino acid analogues. Duke et al. (2004) synthesized various analogues of the inhibitory neurotransmitter GABA (γ-aminobutyric acid) from related precursors, demonstrating the compound's utility in creating biologically significant amino acid derivatives (Duke et al., 2004).

Enzymatic Reaction Studies

The compound has been used in studies exploring enzymatic reactions. Armstrong et al. (1985) synthesized various dihydroxy acids, including analogues of this compound, to test them as substrates for αβ-dihydroxyacid dehydratase from Salmonella typhimurium. These studies help understand enzyme substrate specificity and mechanism (Armstrong et al., 1985).

Chemoenzymatic Synthesis

In the field of chemoenzymatic synthesis, research has focused on the synthesis of optically pure isomers of amino acids. For example, Andruszkiewicz et al. (1990) achieved high yields in synthesizing (R)- and (S)-4-Amino-3-methylbutanoic acids, showcasing the compound's relevance in producing specific amino acid isomers (Andruszkiewicz et al., 1990).

作用機序

Mode of Action

The mode of action of D-VAL-D-VAL-OH involves forming stable covalent bonds with the amino acid, effectively masking its reactivity until the deprotection step . This enables precise control over the sequence and structure of the synthesized peptide .

Biochemical Pathways

Amino acids and their derivatives, like d-val-d-val-oh, are known to influence various biological processes, including the secretion of anabolic hormones and the supply of fuel during exercise .

Result of Action

Amino acids and their derivatives are known to prevent exercise-induced muscle damage and enhance mental performance during stress-related tasks .

将来の方向性

特性

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423794 |

Source

|

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

CAS RN |

62653-78-5 |

Source

|

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

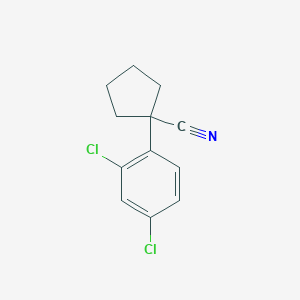

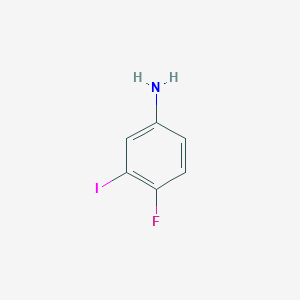

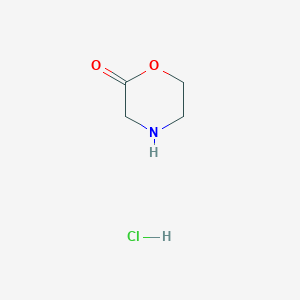

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

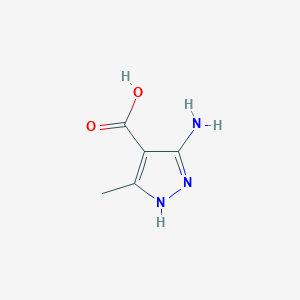

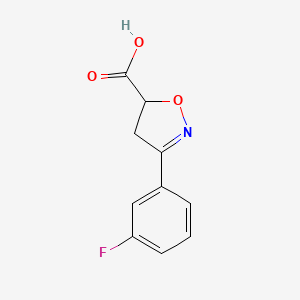

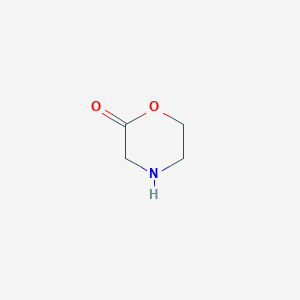

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

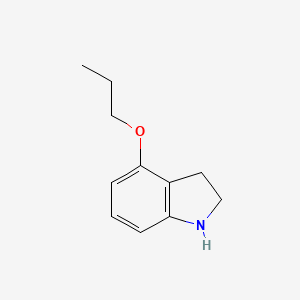

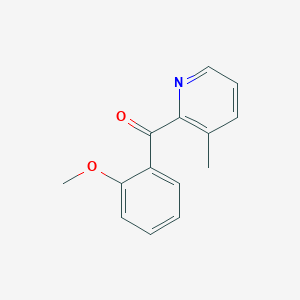

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)